Home > Products > Building Blocks P2410 > Ketopioglitazone
Ketopioglitazone - 146062-45-5

Ketopioglitazone

Catalog Number: EVT-271762
CAS Number: 146062-45-5
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pioglitazone ketone is an active metabolite of the PPARγ agonist pioglitazone. Formation of pioglitazone ketone occurs primarly through cytochrome P450 (CYP) isoform CYP2C8-mediated metabolism of pioglitazone. Pioglitazone ketone (100 mg/kg in the diet) reduces blood glucose levels in a KKAy mouse model of type 2 diabetes.
Ketopioglitazone is an active metabolite of pioglitazone and is found in human plasma.

Pioglitazone

  • Relevance: Pioglitazone is the parent compound of Ketopioglitazone. Ketopioglitazone is a major active metabolite of Pioglitazone, formed through hepatic metabolism. [, , , ] Both compounds exhibit antidiabetic effects, but their pharmacokinetic properties differ. [, , , ]

Hydroxy Pioglitazone (M-IV)

  • Compound Description: Hydroxy Pioglitazone (M-IV) is another major active metabolite of Pioglitazone, formed through hepatic oxidation. Like Pioglitazone and Ketopioglitazone, it also displays antihyperglycemic activity. [, , ]
  • Relevance: Hydroxy Pioglitazone is a structurally related metabolite of Pioglitazone, alongside Ketopioglitazone. These three compounds are often studied together in the context of Pioglitazone metabolism and pharmacokinetics. [, , ]

Pioglitazone-D4

  • Compound Description: Pioglitazone-D4 is a deuterated form of Pioglitazone, used as an internal standard in analytical methods for quantifying Pioglitazone and its metabolites, including Ketopioglitazone. [, ]
  • Relevance: Pioglitazone-D4 serves as a crucial reference point for accurately measuring Ketopioglitazone concentrations in biological samples. [, ] Its similar chemical behavior to Pioglitazone aids in method validation and improves the reliability of Ketopioglitazone quantification.

Keto Pioglitazone-D4

  • Compound Description: Keto Pioglitazone-D4 is the deuterated form of Ketopioglitazone. Similar to Pioglitazone-D4, it's employed as an internal standard specifically for quantifying Ketopioglitazone in biological samples using mass spectrometry. []
  • Relevance: Keto Pioglitazone-D4 is structurally identical to Ketopioglitazone except for the presence of deuterium atoms. This close similarity makes it an ideal internal standard, enhancing the accuracy and precision of Ketopioglitazone measurements in research studies. []

Hydroxy Pioglitazone-D5

  • Compound Description: Hydroxy Pioglitazone-D5 is a deuterium-labeled analog of Hydroxy Pioglitazone. It is utilized as an internal standard in analytical techniques, particularly in mass spectrometry, for the quantification of Hydroxy Pioglitazone in biological samples. []
  • Relevance: Like the other deuterated analogs, Hydroxy Pioglitazone-D5 is crucial for the accurate measurement of Hydroxy Pioglitazone alongside Ketopioglitazone, particularly in studies investigating the pharmacokinetics and metabolism of Pioglitazone. []
Source and Classification

Ketopioglitazone is synthesized from pioglitazone, which is itself derived from the thiazolidinedione class of drugs. This classification includes other compounds like rosiglitazone and troglitazone, which share similar mechanisms of action. The compound is often studied in relation to its metabolic effects, particularly in the context of insulin resistance and type 2 diabetes management.

Synthesis Analysis

The synthesis of ketopioglitazone typically involves several chemical reactions that modify the structure of pioglitazone. The synthesis can be achieved through various methods, including:

  1. Oxidation Reactions: Ketopioglitazone can be synthesized by oxidizing pioglitazone using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reflux Conditions: The reaction may require refluxing in a suitable solvent (e.g., dichloromethane or ethanol) under controlled temperatures to facilitate the conversion.
  3. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate ketopioglitazone from by-products.

Technical parameters such as temperature, time, and concentration of reagents are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of ketopioglitazone can be characterized by its chemical formula C19H20N2O3SC_{19}H_{20}N_2O_3S. Key features include:

  • Thiazolidinedione Core: The compound retains the thiazolidinedione structure, which is essential for its biological activity.
  • Functional Groups: Ketopioglitazone contains a ketone group that differentiates it from pioglitazone, impacting its pharmacokinetic properties.
  • 3D Conformation: The spatial arrangement of atoms within the molecule can significantly influence its interaction with biological targets.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of ketopioglitazone.

Chemical Reactions Analysis

Ketopioglitazone participates in various chemical reactions that can be significant for its metabolic pathways:

  1. Hydrolysis: In biological systems, ketopioglitazone may undergo hydrolysis, leading to the formation of active metabolites.
  2. Conjugation Reactions: It can also engage in conjugation with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion.
  3. Enzymatic Transformations: Cytochrome P450 enzymes may mediate further oxidation or reduction reactions affecting its pharmacological activity.

These reactions are crucial for understanding the drug's metabolism and efficacy.

Mechanism of Action

Ketopioglitazone functions primarily as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a vital role in regulating glucose and lipid metabolism. The mechanism involves:

  • Gene Regulation: Upon binding to PPAR-γ, ketopioglitazone activates transcription factors that promote insulin sensitivity.
  • Adipocyte Differentiation: It facilitates the differentiation of preadipocytes into adipocytes, enhancing fat storage and reducing free fatty acids in circulation.
  • Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties, contributing to improved insulin sensitivity.

Research indicates that ketopioglitazone may have additional effects on mitochondrial function and lipid metabolism, which are relevant in managing conditions like nonalcoholic fatty liver disease.

Physical and Chemical Properties Analysis

Ketopioglitazone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 348.44 g/mol.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be referenced from experimental studies for precise applications.

These properties are essential for formulating the compound into pharmaceutical preparations.

Applications

Ketopioglitazone's primary application lies in diabetes management, where it serves as an effective agent for improving glycemic control. Its potential applications include:

Emerging research continues to explore additional therapeutic uses, particularly regarding metabolic syndrome and cardiovascular health.

Metabolic Pathways and Pharmacokinetic Profiling of Ketopioglitazone

Role as an Active Metabolite of Pioglitazone in Hepatic CYP-Mediated Biotransformation

Ketopioglitazone (M-III) represents a primary pharmacologically active metabolite generated via hepatic cytochrome P450 (CYP)-mediated oxidation of the parent antidiabetic drug pioglitazone. The biotransformation pathway involves a two-step enzymatic process: Initial hydroxylation of the pyridine ring at the 6-position forms the hydroxy derivative (M-IV), followed by dehydrogenation to yield the stable keto derivative, ketopioglitazone (M-III). In vitro studies using human liver microsomes and recombinant CYP isoforms demonstrate that CYP2C8 serves as the dominant catalyst for this metabolic cascade, responsible for approximately 60-80% of pioglitazone clearance, while CYP3A4 contributes secondarily (20-40%) [1] [4]. Minor contributions may arise from CYP1A1 in extrahepatic tissues. The intrinsic clearance values (V~max~/K~m~) confirm CYP2C8's metabolic primacy, exhibiting significantly higher catalytic efficiency compared to CYP3A4 [4].

Table 1: Enzymatic Parameters of Pioglitazone Metabolism to Ketopioglitazone

CYP IsoformPrimary ReactionRelative Contribution (%)Inhibitor IC₅₀ (μM)
CYP2C8M-IV hydroxylation → M-III (ketopioglitazone)60-80%Gemfibrozil (59-98 μM)
CYP3A4M-IV hydroxylation → M-III (ketopioglitazone)20-40%Ketoconazole (>20 μM)
CYP1A1Minor pathways<5%Alpha-naphthoflavone

Ketopioglitazone retains significant pharmacological activity targeting the peroxisome proliferator-activated receptor gamma (PPARγ), with in vitro studies indicating its potency ranges between 40-60% of the parent pioglitazone [1] [3]. This bioactivity underscores its clinical relevance beyond merely being a metabolic product. The formation kinetics demonstrate saturation at therapeutic pioglitazone concentrations, suggesting non-linear metabolic contributions under high-dose conditions. Potent CYP2C8 inhibitors like gemfibrozil and montelukast dramatically reduce ketopioglitazone formation in vitro (IC₅₀ values of 0.51 μM and 0.18 μM, respectively), highlighting the vulnerability of this metabolic pathway to pharmacokinetic drug-drug interactions [4].

Comparative Pharmacokinetics of Ketopioglitazone and Parent Compound in Human Plasma

Following oral administration of pioglitazone, ketopioglitazone (M-III) demonstrates distinct pharmacokinetic properties compared to its parent compound. While pioglitazone itself reaches peak plasma concentrations (C~max~) within 2-4 hours post-dose with a relatively short elimination half-life (t~1/2~) of 3-7 hours, ketopioglitazone exhibits delayed T~max~ (6-8 hours) and a significantly prolonged t~1/2~ of 16-24 hours [1] [3] [8]. This kinetic profile results from its formation-rate limited elimination – the conversion from the intermediate M-IV metabolite becomes the rate-limiting step in its disposition.

Table 2: Comparative Steady-State Pharmacokinetic Parameters of Pioglitazone and Ketopioglitazone

ParameterPioglitazoneKetopioglitazone (M-III)M-IV (Hydroxy Metabolite)
T~max~ (hours)2-46-84-6
C~max~ (μg/mL)*0.7-1.20.5-0.90.8-1.4
AUC~0-24~ (h·μg/mL)*8-1520-3515-25
t~1/2~ (hours)3-716-2414-20
Protein Binding (%)>99%>98%>98%

*Values approximate, based on 45 mg daily dose [3] [6] [8]

A critical feature is the higher plasma exposure (AUC) of ketopioglitazone relative to pioglitazone at steady state. Following repeated once-daily dosing, the metabolite-to-parent AUC ratio ranges from 2:1 to 3:1. This accumulation occurs due to the metabolite's extended half-life, leading to sustained plasma concentrations that contribute significantly to the overall pharmacodynamic effect [6] [8]. Population pharmacokinetic/pharmacodynamic (PK/PD) modeling in diabetic rat models further demonstrates that the glucose-lowering effect correlates strongly with the time above a critical effective concentration threshold. Ketopioglitazone's prolonged presence ensures continuous PPARγ activation, making it a major contributor to pioglitazone's sustained antihyperglycemic activity, particularly during once-daily dosing regimens [8]. Its volume of distribution (∼0.26 L/kg) suggests similar tissue penetration to pioglitazone (∼0.63 L/kg), primarily bound to albumin.

Interindividual Variability in Metabolite Formation: CYP2C8 and CYP3A4 Polymorphisms

The formation of ketopioglitazone exhibits substantial interindividual variability, primarily driven by genetic polymorphisms in the genes encoding CYP2C8 and, to a lesser extent, CYP3A4. The CYP2C8 gene harbors several functionally significant alleles:

  • CYP2C8*1 (Wild-type): Associated with normal enzyme activity.
  • CYP2C8*2 (Ile269Phe): Primarily found in individuals of African descent (allele frequency ~18%). Confers reduced enzymatic activity in vitro, though clinical pharmacokinetic data show complex substrate-dependent effects.
  • CYP2C8*3 (Arg139Lys, Lys399Arg): Predominant in Caucasian populations (allele frequency ~10-23%). Demonstrates markedly enhanced metabolic activity towards pioglitazone in vivo, contrary to initial in vitro predictions. Carriers exhibit 25-35% lower pioglitazone AUC and a corresponding 30-40% increase in ketopioglitazone formation rate compared to *1/*1 individuals [5] [6].
  • CYP2C8*4 (Ile264Met): Shows moderately reduced activity.

Table 3: Impact of Key CYP2C8 Polymorphisms on Pioglitazone and Ketopioglitazone Pharmacokinetics

CYP2C8 GenotypeEffect on Enzyme FunctionPioglitazone AUC vs. *1/*1Ketopioglitazone Formation Rate vs. *1/*1Prevalence (Ethnicity)
*1/*1 (Wild-type)NormalReference (100%)Reference (100%)Global Major Haplotype
*1/*3Increased↓ 26-29%↑ 30-40%~10-15% (Caucasian)
*3/*3Significantly Increased↓ 34%↑ 50-60%~1-2% (Caucasian)
*1/*2Decreased (Substrate-dependent)↔ or Slight ↑↔ or Slight ↓~18% (African)
*1/*4Moderately Decreased↑ 15-20%↓ 20-25%~7-10% (Asian)

This seemingly paradoxical increase in metabolism observed with the *3 allele is attributed to altered enzyme kinetics and potential allosteric regulation. Furthermore, the CYP2C8*3 allele is in partial linkage disequilibrium with the reduced-function CYP2C9*2 allele, complicating phenotype predictions based solely on CYP2C8 genotyping [5] [6]. While CYP3A4 polymorphisms are generally less impactful, variants like CYP3A4*22 (reduced expression) can contribute to variability, particularly in individuals carrying wild-type CYP2C8 alleles.

Beyond genetics, drug-drug interactions profoundly influence ketopioglitazone levels. Potent CYP2C8 inhibitors like gemfibrozil (IC₅₀ 59-98 μM in vitro) can increase pioglitazone AUC by up to 3-fold and significantly decrease ketopioglitazone formation, thereby potentially altering the therapeutic profile. Conversely, CYP2C8 inducers like rifampicin accelerate pioglitazone clearance and reduce ketopioglitazone exposure [4] [5] [9]. This variability necessitates consideration in personalized therapeutic approaches, where genotyping for CYP2C8 polymorphisms could inform dose adjustments or drug selection, particularly in patients showing unusual therapeutic responses or those requiring concomitant medications with known CYP2C8 inhibitory or inducing properties.

Properties

CAS Number

146062-45-5

Product Name

Ketopioglitazone

IUPAC Name

5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)

InChI Key

JMLKLMFMQRAJNI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Solubility

Soluble in DMSO

Synonyms

Ketopioglitazone; Keto pioglitazone; Pioglitazone metabolite M3;

Canonical SMILES

CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.